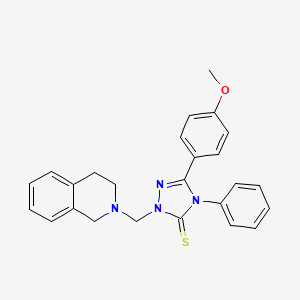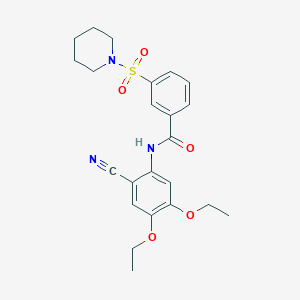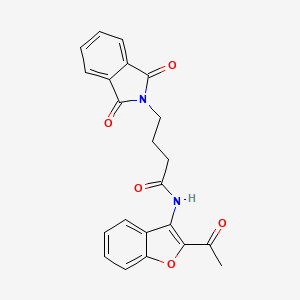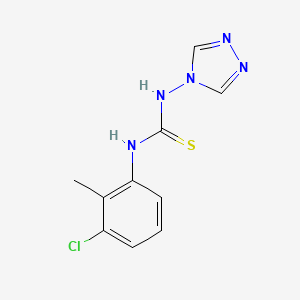
2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. It exhibits a unique structure that combines isoquinoline, methoxyphenyl, and triazole moieties, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Triazole Ring Formation: The next step involves the formation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Thione Introduction: The final step involves the introduction of the thione group. This can be accomplished by reacting the triazole intermediate with a thiocarbonyl reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biology: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties to determine its suitability as a drug candidate.
Industry: It is explored for its potential use in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in disease pathways.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors on cell surfaces.
Interacting with DNA/RNA: It can interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methoxyphenyl)ethanamine
- 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-methoxyphenyl)ethanamine
- [[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
Uniqueness
2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its combination of isoquinoline, methoxyphenyl, and triazole moieties. This unique structure contributes to its diverse chemical properties and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H24N4OS |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C25H24N4OS/c1-30-23-13-11-20(12-14-23)24-26-28(25(31)29(24)22-9-3-2-4-10-22)18-27-16-15-19-7-5-6-8-21(19)17-27/h2-14H,15-18H2,1H3 |
InChI Key |
RAGTXGGQGAGLSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=S)N2C3=CC=CC=C3)CN4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-ethylthieno[2,3-b]thiophene-2-carboxamide](/img/structure/B11501372.png)
![N-[4-(cyanomethyl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B11501375.png)
![4-bromo-N-{3-(4-fluorophenyl)-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide](/img/structure/B11501392.png)



![2-({2-[2-(3,4-Diethoxyphenyl)acetyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)acetic acid](/img/structure/B11501412.png)
![2-(dibenzo[b,d]furan-2-yl)-3-(2-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11501416.png)
![ethyl 4-[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B11501419.png)
![6-(furan-2-ylmethyl)-1-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11501420.png)

![2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11501444.png)
![methyl 2-[({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11501445.png)
